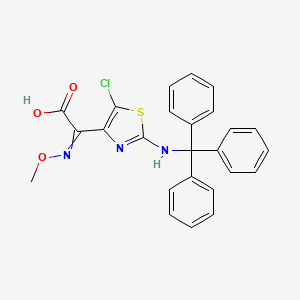![molecular formula C17H23N3O B14249673 Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- CAS No. 397274-77-0](/img/structure/B14249673.png)
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- is a complex organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(1H-imidazol-1-yl)phenol with 4-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A simpler analog with similar biological activity but lacking the piperidine ring.
1-(4-Hydroxyphenyl)imidazole: Another analog with a hydroxyl group instead of the phenoxy group.
Uniqueness
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- is unique due to the presence of both the piperidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for more versatile applications in medicinal chemistry and materials science compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
397274-77-0 |
|---|---|
Molekularformel |
C17H23N3O |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
4-(4-imidazol-1-ylphenoxy)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C17H23N3O/c1-14(2)19-10-7-17(8-11-19)21-16-5-3-15(4-6-16)20-12-9-18-13-20/h3-6,9,12-14,17H,7-8,10-11H2,1-2H3 |
InChI-Schlüssel |
WWKOFIKGDOBUKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


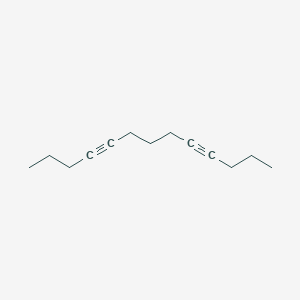

![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
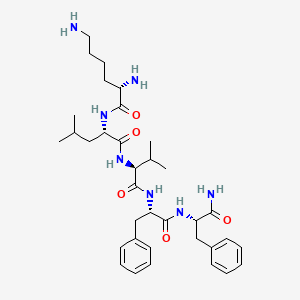

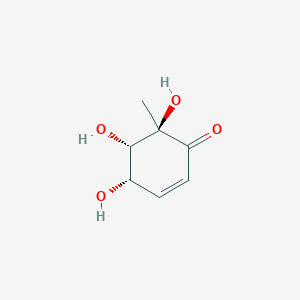

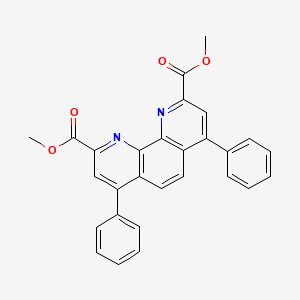

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
